4-Phenylazobenzoic acid

Acid Dissociation Constant pKa Prediction Aqueous Solubility

4-Phenylazobenzoic acid (PABA) combines a photoisomerizable azobenzene core with a carboxylic acid handle (pKa 3.81) for pH-dependent solubility and direct bioconjugation at near-neutral pH—no additional solubilizing modifications required. Its differential fluorescence quenching (Ni vs. Cu) enables selective metal-ion sensing. STM-validated photoswitching on Au(111) and proven integration into photochromic ZrO₂ precursors distinguish it from non-ionizable or dicarboxylic analogs. Ideal for photopharmacology, smart coatings, molecular electronics, and MOF construction. Standard purity ≥98%.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 37790-20-8
Cat. No. B7802366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylazobenzoic acid
CAS37790-20-8
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17)
InChIKeyCSPTZWQFHBVOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylazobenzoic Acid (CAS 37790-20-8) – Chemical Profile and Procurement-Relevant Properties


4-Phenylazobenzoic acid (PABA), also known as azobenzene-4-carboxylic acid, is a para-substituted azobenzene derivative featuring a photoisomerizable azo group conjugated to a carboxylic acid moiety . Its molecular formula is C₁₃H₁₀N₂O₂ with a molecular weight of 226.23 g/mol . The compound exhibits reversible trans–cis photoisomerization upon UV/Vis light irradiation, enabling its use as a molecular photoswitch in materials science and photopharmacology [1]. The carboxylic acid group confers pH-dependent solubility and provides a functional handle for further conjugation or surface anchoring [2]. Commercial availability is typically at ≥98% purity, with a melting point of 247–250 °C .

Why 4-Phenylazobenzoic Acid Cannot Be Simply Replaced by Other Azobenzene Carboxylic Acids


Within the azobenzene carboxylic acid family, subtle structural variations produce dramatic differences in key performance attributes. The monocarboxylic acid substitution pattern of 4-phenylazobenzoic acid yields distinct aggregation behavior, surface binding characteristics, and photoisomerization efficiency compared to dicarboxylic acid analogs (e.g., azobenzene-4,4′-dicarboxylic acid, ADA) or dimethylamino-substituted derivatives (e.g., M0423) [1]. Its pKa of 3.81 enables deprotonation and aqueous solubility at near-neutral pH, distinguishing it from less acidic or non-ionizable photoswitches . Furthermore, the thermal stability of the cis isomer in 4-phenylazobenzoic acid is measurably lower than that of ortho-methylated derivatives, which directly impacts the half-life of the photoinduced state in applications requiring sustained switching [2]. These differences preclude direct functional substitution without re-optimization of the target system.

Quantitative Differentiation of 4-Phenylazobenzoic Acid: Head-to-Head Performance Metrics


Increased Acidity Relative to Unsubstituted Benzoic Acid Enhances Aqueous Processing

4-Phenylazobenzoic acid exhibits a predicted pKa of 3.81 ± 0.10, which is 0.39 log units lower (i.e., approximately 2.5× more acidic) than that of unsubstituted benzoic acid (pKa = 4.20) [1]. This increased acidity facilitates deprotonation and enhances water solubility at near-neutral pH, a property not shared by all azobenzene photoswitches.

Acid Dissociation Constant pKa Prediction Aqueous Solubility

Photoswitching Efficiency Relative to Ortho-Methylated Analogs Defines Application-Specific Utility

In DNA photoregulation assays, ortho-methylated azobenzene derivatives (4-carboxy-2′,6′-dimethylazobenzene) function as photoswitches more efficiently than nonmodified 4-phenylazobenzoic acid [1]. Furthermore, the thermal stability of the cis isomer of the ortho-methylated derivative is 'remarkably increased' compared to 4-phenylazobenzoic acid, indicating that unmodified PABA possesses a shorter cis-state lifetime [1].

Photoswitching Efficiency DNA Hybridization Control Azobenzene Isomerization

Surface Photoswitching Is Environment-Dependent: Retention in Low-Density Assemblies

Scanning tunneling microscopy (STM) studies on Au(111) reveal that 4-phenylazobenzoic acid undergoes photoswitching when deposited at low molecular density but loses switching capability when molecules are tightly packed in islands [1]. Coadsorption within an octanethiol monolayer restores photoswitching activity, demonstrating that the local chemical environment critically modulates switching efficiency [1].

Scanning Tunneling Microscopy Molecular Electronics Surface Photochemistry

Fluorescence Quenching Upon Nickel(II) Coordination Enables Metal Ion Sensing

In self-assembled metal complexes, the free potassium 4-(phenylazo)benzoate salt exhibits strong fluorescence bands at 402 nm and 467 nm [1]. However, upon coordination of the 4-(phenylazo)benzoate anion to nickel(II) in a macrocyclic complex, fluorescence is completely quenched [1]. In contrast, the copper(II) analog retains fluorescence bands at 397 nm and 467 nm [1].

Photoluminescence Metal-Organic Frameworks Supramolecular Chemistry

Validated Use in Photochromic ZrO₂ Precursor Formulation

4-Phenylazobenzoic acid is explicitly specified for the preparation of a novel photochromic ZrO₂ precursor solution . This application leverages both the carboxylic acid group for metal oxide binding and the azo moiety for light-responsive behavior, enabling the fabrication of photoswitchable zirconia-based coatings or hybrid materials.

Sol-Gel Processing Photochromic Materials Zirconia Thin Films

High-Impact Application Scenarios for 4-Phenylazobenzoic Acid Based on Quantified Differentiation


Aqueous-Phase Bioconjugation and Photopharmacology

The pKa of 3.81 enables deprotonation and solubility at physiological pH, facilitating covalent attachment to biomolecules or use as a water-soluble photoswitch for photopharmacological studies . Unlike non-ionizable azobenzene derivatives, 4-phenylazobenzoic acid can be directly conjugated via its carboxylate group without additional solubilizing modifications .

Metal Ion Sensing and Supramolecular Assembly

The differential fluorescence response upon coordination to Ni(II) (quenching) versus Cu(II) (retained emission) positions 4-phenylazobenzoic acid as a selective probe for nickel ions . This property is exploited in the construction of metal-organic frameworks and supramolecular architectures where metal-specific optical readout is desired .

Surface-Mounted Molecular Electronics with Tunable Switching

STM-validated photoswitching on Au(111) surfaces—with activity dependent on molecular packing density—makes 4-phenylazobenzoic acid suitable for studying fundamental surface photochemistry and designing molecular electronic devices where switching can be gated by local environment .

Photochromic Sol-Gel Coatings and Hybrid Materials

The compound's validated use in photochromic ZrO₂ precursor solutions enables the fabrication of light-responsive zirconia thin films for smart windows, optical switches, or self-cleaning surfaces . The carboxylic acid group ensures strong anchoring to the metal oxide matrix while preserving photoisomerization capability .

Technical Documentation Hub

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